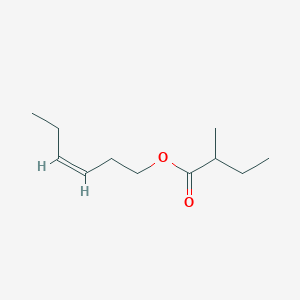

cis-3-Hexenyl 2-methylbutanoate

Beschreibung

3-Hexenyl 2-methylbutyrate is a natural product found in Artemisia princeps, Artemisia montana, and other organisms with data available.

Eigenschaften

CAS-Nummer |

10094-41-4 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

hex-3-enyl 2-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI-Schlüssel |

JKKGTSUICJWEKB-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)CC |

Isomerische SMILES |

CC/C=C/CCOC(=O)C(C)CC |

Kanonische SMILES |

CCC=CCCOC(=O)C(C)CC |

Dichte |

0.876-0.880 |

Andere CAS-Nummern |

53398-85-9 10094-41-4 |

Physikalische Beschreibung |

clear, colourless liquid |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for cis-3-Hexenyl 2-methylbutanoate

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of cis-3-Hexenyl 2-methylbutanoate

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of cis-3-Hexenyl 2-methylbutanoate , a critical ester in the flavor and fragrance (F&F) industry known for its intense green, fruity, and berry-like olfactive properties.

Accurate structural validation of this molecule requires distinguishing it from its trans-isomer and validating the specific branching of the 2-methylbutanoate moiety. This document details the specific spectral signatures (NMR, IR, MS) required for quality control and research applications, supported by mechanistic fragmentation analysis and experimental protocols.

Part 1: Molecular Architecture & Theoretical Basis

The target molecule is an ester formed by the condensation of cis-3-hexen-1-ol ("Leaf Alcohol") and 2-methylbutanoic acid.

-

IUPAC Name: [(Z)-hex-3-enyl] 2-methylbutanoate[1]

-

Molecular Formula:

[1][2][3][4][5][6][7] -

Key Structural Features:

-

Chirality: The C2 position on the butanoate chain is chiral. Commercial samples are typically racemic (

), though natural isolates may exhibit optical activity. -

Unsaturation: A cis (Z) double bond at C3 of the hexenyl chain.

-

Branching: A methyl group at the

-position of the carbonyl.

-

Part 2: Mass Spectrometry (MS) Profiling

Mass spectrometry (EI, 70 eV) is the primary tool for identification. The fragmentation pattern is dominated by the stability of the allylic and acylium ions.

Spectral Data Table (EI-MS)

| m/z (Ion) | Relative Abundance | Fragment Assignment | Mechanism |

| 82 | 100% (Base Peak) | McLafferty Rearrangement (Alkene elimination) | |

| 57 | ~85% | ||

| 67 | ~75% | Allylic fragmentation / Cyclization | |

| 85 | ~30% | Acylium Ion (2-methylbutanoyl group) | |

| 184 | < 1% | Molecular Ion (Weak/Unstable) |

Fragmentation Pathway Analysis

The base peak at m/z 82 is diagnostic for cis-3-hexenyl esters. It arises from a McLafferty-like rearrangement involving the ester oxygen and the

Figure 1: Primary fragmentation pathways leading to diagnostic ions m/z 82 and 57.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the stereochemistry of the double bond.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 1735 - 1740 | Ester Carbonyl (Saturated ester) | |

| 1160 - 1180 | Ester C-O-C asymmetric stretch | |

| 3010 | Alkene C-H (Weak, above 3000) | |

| 1650 | cis-Alkene (Very weak due to symmetry) | |

| 700 - 730 | Diagnostic: cis-Alkene out-of-plane bend |

Note: The absence of a strong band at ~965 cm⁻¹ (characteristic of trans-alkenes) is a critical purity check for the cis-isomer.

Part 4: Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive proof of the carbon skeleton and stereochemistry.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |

| 5.45 - 5.25 | Multiplet | 2H | - | Vinyl Protons (-CH=CH-) |

| 4.08 | Triplet | 2H | O-CH₂ (Ester linkage) | |

| 2.40 - 2.30 | Multiplet | 3H | - | |

| 2.05 | Quintet/Multi | 2H | - | Homoallylic CH₂ (Alcohol side) |

| 1.70 - 1.40 | Multiplet | 2H | - | |

| 1.12 | Doublet | 3H | ||

| 0.96 | Triplet | 3H | Terminal CH₃ (Hexenyl chain) | |

| 0.90 | Triplet | 3H | Terminal CH₃ (Butanoate chain) |

Interpretation Key:

-

The O-CH₂ triplet at 4.08 ppm confirms the primary alcohol ester.

-

The Vinyl region (5.3-5.5 ppm) integrates to 2 protons. The complex coupling is due to the cis geometry and allylic coupling.

-

The Doublet at 1.12 ppm is the signature of the 2-methyl branch on the acid chain.

¹³C NMR (100 MHz, CDCl₃)

-

Carbonyl: ~176.5 ppm (C=O)

-

Alkene: ~134.5 ppm (CH=), ~123.5 ppm (=CH)

-

Oxygenated: ~64.0 ppm (O-CH2)

-

Aliphatic Backbone: 41.2 (CH), 26.8 (CH2), 20.6 (CH2), 16.5 (CH3), 14.2 (CH3), 11.6 (CH3).

Part 5: Experimental Validation Protocols

To generate the data above, the following self-validating workflow is recommended.

Sample Preparation for Analytical GC-MS

Objective: Verify purity (>98%) and isomeric ratio before NMR analysis.

-

Dilution: Dissolve 20 mg of cis-3-hexenyl 2-methylbutanoate in 10 mL of HPLC-grade Hexane or Dichloromethane (DCM).

-

Internal Standard: Add 10 µL of Methyl Decanoate (optional) for retention time locking.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

GC-MS Method Parameters

-

Column: DB-Wax or HP-Innowax (Polar column preferred to separate cis/trans isomers).

-

Dimensions: 30m x 0.25mm x 0.25µm.[8]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 50°C (Hold 2 min).

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 240°C (Hold 5 min).

-

-

Inlet: Split mode (50:1), 250°C.

-

Detector: MSD, Scan range 35-350 m/z.

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for structural confirmation.

References

-

National Institute of Standards and Technology (NIST). (2023). cis-3-Hexenyl-alpha-methylbutyrate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8] [Link]

-

The Good Scents Company. (2023). cis-3-hexenyl 2-methylbutanoate Information. [Link]

-

PubChem. (2023). 3-Hexenyl 2-methylbutyrate, (3Z)- Compound Summary. National Library of Medicine. [Link]

Sources

- 1. cis-3-Hexenyl-α-methylbutyrate [webbook.nist.gov]

- 2. 53398-85-9 CAS MSDS (cis-3-Hexenyl 2-methylbutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 53398-85-9 CAS MSDS (cis-3-Hexenyl 2-methylbutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cis-3-Hexenyl 2-methylbutanoate FCC, FG 53398-85-9 [sigmaaldrich.com]

- 5. cis-3-Hexenyl 2-methylbutanoate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cis-3-Hexenyl 2-methylbutanoate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3-Hexenyl 2-methylbutyrate, (3Z)- | C11H20O2 | CID 5365069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Butanoic acid, 3-methyl-, 2-hexenyl ester, (E)- [webbook.nist.gov]

Methodological & Application

Application of cis-3-Hexenyl 2-methylbutanoate in flavor and fragrance chemistry

An Application Guide for Researchers and Formulators

Introduction: The Unique Olfactory Signature of cis-3-Hexenyl 2-methylbutanoate

cis-3-Hexenyl 2-methylbutanoate is a fatty acid ester that possesses a distinctively fresh, green, and fruity aroma.[1][2] Its scent profile is often described as reminiscent of unripe apples, pears, and tropical fruits, with a subtle waxy skin nuance.[3][4][5] This complex and powerful green note makes it a valuable ingredient in the palettes of flavorists and perfumers.[6] Naturally occurring in a variety of fruits and botanicals such as apricots, plums, spearmint, and both black and green tea, this compound provides an authentic and vibrant sensory experience.[3][4][7]

This guide serves as a comprehensive resource for researchers, scientists, and product development professionals, offering detailed insights into the application of cis-3-Hexenyl 2-methylbutanoate in flavor and fragrance chemistry. We will explore its chemical properties, synthesis, and diverse applications, and provide detailed protocols for its evaluation and incorporation into formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of cis-3-Hexenyl 2-methylbutanoate is essential for its effective application. These properties influence its stability, volatility, and compatibility with other ingredients in a formulation.

| Property | Value | Reference(s) |

| Chemical Name | (Z)-Hex-3-enyl 2-methylbutanoate | [2][5] |

| Synonyms | cis-3-Hexenyl 2-methylbutyrate, 2-Methylbutyric acid cis-3-hexen-1-yl ester | [3][8] |

| CAS Number | 53398-85-9 | [4][8] |

| FEMA Number | 3497 | [4][9] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][8] |

| Molecular Weight | 184.28 g/mol | [8][9] |

| Appearance | Colorless liquid | [8][10] |

| Odor Profile | Fresh, green, fruity, apple, pear, berry-like | [4][5][9][11] |

| Boiling Point | 211 - 213 °C | [8][12] |

| Density | 0.878 - 0.888 g/mL at 20°C | [9][10] |

| Refractive Index | 1.425 - 1.437 at 20°C | [4][8] |

| Flash Point | 83 °C (181.4 °F) | [9] |

| Solubility | Insoluble in water; soluble in ethanol | [10] |

Synthesis of cis-3-Hexenyl 2-methylbutanoate

The most prevalent method for synthesizing cis-3-Hexenyl 2-methylbutanoate is through the esterification of cis-3-hexenol with 2-methylbutanoic acid, typically in the presence of an acid catalyst.[1] This reaction joins the alcohol (cis-3-hexenol) and the carboxylic acid (2-methylbutanoic acid) to form the ester and water. Alternative methods include transesterification and biocatalytic synthesis using enzymes like lipases, which is considered a more environmentally friendly approach.[1]

Caption: Synthesis of cis-3-Hexenyl 2-methylbutanoate via Esterification.

Applications in Flavor Chemistry

cis-3-Hexenyl 2-methylbutanoate is a versatile and impactful material in flavor creation, primarily used to impart fresh, green, and authentic fruit profiles.[6][8] Its ability to provide a natural-smelling green note makes it a superior choice over simpler esters in many applications.[6]

Recommended Starting Dosages in Flavors

The following table provides suggested starting levels for cis-3-Hexenyl 2-methylbutanoate in flavors intended for use in ready-to-drink beverages at a 0.05% dosage.[6] These levels can be adjusted based on the desired flavor profile and interactions with other ingredients.

| Flavor Category | Specific Flavor | Recommended Starting Level (ppm) | Key Contribution | Reference |

| Berry | Strawberry | 200 | Sweet spot for freshness and authenticity | [6] |

| Blackberry & Raspberry | 50 | Enhances the green note with cis-3-hexenol | [6] | |

| Blueberry & Blackcurrant | 10 | Adds a subtle fresh green character | [6] | |

| Tropical Fruit | Guava | 400 | Highly effective for a ripe, fresh profile | [6] |

| Kiwi | 300 | Adds depth, realism, and complexity | [6] | |

| Mango & Passionfruit | 100 | Provides depth and a tropical nuance | [6] | |

| Pineapple | 100 | Ideal for fresh pineapple profiles | [6] | |

| Banana | 100 | A better fit than the acetate for ripe profiles | [6] | |

| Watermelon | 20 | Adds freshness and softens the overall profile | [6] | |

| Other Fruit | Apple | 300+ | Excellent for red apple; higher for green apple | [6] |

| Apricot & Peach | 100 | Blends well to enhance freshness | [6] | |

| Grape (White) | 100 | Optimal for fresh white grape characters | [6] | |

| Other | Tea (Green) | 100 | Provides a beneficial green note | [6] |

| Tea (Black) | 10 | Adds a subtle, significant effect | [6] | |

| Tomato (Fresh) | 100 | Enhances freshness and softens harsh notes | [6] | |

| Elderflower | 15 | Recreates a "freshly picked" effect | [6] | |

| Oregano & Sage | 15 | Works well in fresh herb flavors | [6] | |

| Butter | 5 | Adds a hint of freshness | [6] |

Applications in Fragrance Chemistry

In perfumery, cis-3-Hexenyl 2-methylbutanoate is prized for its ability to impart a fresh, natural, and fruity-green top note.[3] It is a key component in green-fruity fragrances and can enhance the complexity of floral and gourmand compositions.[3] Its ability to blend seamlessly with other cis-3-hexenyl derivatives allows for the creation of deep and multifaceted green accords.[3] This ester is also utilized in a wide range of personal care and cosmetic products, including soaps, lotions, and high-end skincare, where it contributes a sense of natural freshness and can be used for its aromatherapeutic benefits.[3][8] It is also found in spa and wellness products due to its pleasant and calming aroma.[3][8]

Experimental Protocols

The following protocols are designed to provide a standardized framework for the evaluation and application of cis-3-Hexenyl 2-methylbutanoate.

Protocol 1: Olfactory Evaluation

Objective: To systematically evaluate the odor profile of cis-3-Hexenyl 2-methylbutanoate.

Materials:

-

cis-3-Hexenyl 2-methylbutanoate (purity ≥97%)[9]

-

Ethanol (95%, odorless) or Propylene Glycol (PG)

-

Glass vials with caps

-

Pipettes

-

Perfumery smelling strips

Procedure:

-

Preparation of Dilutions: Prepare a series of dilutions of cis-3-Hexenyl 2-methylbutanoate in the chosen solvent (ethanol or PG). A 10% solution is recommended for initial evaluation, with further dilutions to 1% and 0.1% to assess different facets of the aroma.[5]

-

Causality: Dilution is crucial to prevent olfactory fatigue and to perceive the full spectrum of the odor, from the initial top notes to the more subtle nuances that emerge over time. Ethanol is a common choice for its volatility, while PG can provide a more stable evaluation over a longer period.

-

-

Initial Evaluation (Neat): Carefully dip a clean smelling strip into the neat (undiluted) material. Allow the most volatile notes to dissipate for a few seconds before smelling. Note the initial powerful green and fruity impressions.

-

Evaluation of Dilutions: Dip fresh smelling strips into each of the prepared dilutions.

-

Odor Assessment: Evaluate the odor of each strip at different time intervals: immediately, after 5 minutes, after 30 minutes, and after several hours.[13] This allows for the assessment of the top, middle, and base notes of the material.

-

Documentation: Record detailed descriptors of the aroma at each stage. Note the intensity, character (e.g., green, fruity, apple, pear, waxy), and any changes over time.

Caption: Workflow for Olfactory Evaluation of a Fragrance Ingredient.

Protocol 2: Incorporation into a Model Beverage Flavor Emulsion

Objective: To create a stable oil-in-water emulsion to test the performance of cis-3-Hexenyl 2-methylbutanoate in a model beverage system.

Materials:

-

cis-3-Hexenyl 2-methylbutanoate

-

Flavorless base oil (e.g., Miglyol)

-

Emulsifier (e.g., Gum Arabic or modified starch)

-

Distilled water

-

Citric acid (for pH adjustment)

-

Preservative (e.g., sodium benzoate)

-

High-shear mixer/homogenizer

Procedure:

-

Preparation of the Oil Phase: Create a 1% solution of cis-3-Hexenyl 2-methylbutanoate in the base oil. For example, add 1g of the ester to 99g of Miglyol.

-

Causality: The active flavor material is diluted in a carrier oil to create a sufficient volume for emulsification and to ensure even distribution.

-

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve the emulsifier in distilled water according to the supplier's instructions (e.g., 15-20% w/w). Add citric acid to adjust the pH to approximately 3.0-3.5, which is typical for many beverages. Add the preservative.

-

Pre-emulsion Formation: While mixing the aqueous phase with a standard overhead mixer, slowly add the oil phase. Mix for 10-15 minutes to form a coarse pre-emulsion.

-

Homogenization: Pass the pre-emulsion through a high-shear homogenizer. The pressure and number of passes will depend on the equipment and desired particle size (typically aiming for <1 micron for stability).

-

Causality: High-shear homogenization is critical to reduce the oil droplet size, creating a stable emulsion that will not separate over time and will appear homogenous in the final beverage.

-

-

Sensory Evaluation of the Final "Beverage": The resulting flavor emulsion can now be dosed into a simple syrup solution (e.g., 10% sugar in water) at a typical level of 0.05% to 0.1% for sensory evaluation by a trained panel. The panel would then assess the flavor profile for its green and fruity characteristics, authenticity, and overall impact.

Safety and Handling

cis-3-Hexenyl 2-methylbutanoate is a combustible liquid and should be kept away from heat, sparks, and open flames.[14] It may cause skin and eye irritation.[14] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It is also classified as toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[2][9] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[14][15]

Conclusion

cis-3-Hexenyl 2-methylbutanoate is a highly effective and versatile ingredient for creating fresh, green, and fruity notes in both flavors and fragrances. Its complex profile offers a significant advantage over simpler green-note chemicals, providing a more authentic and impactful sensory experience. By understanding its properties and applying the methodologies outlined in this guide, researchers and formulators can unlock the full potential of this valuable compound in their product development endeavors.

References

-

Chemical Product. Cis-3-hexenyl-2-methyl Butyrate (53398-85-9). Available at: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl 2-methyl butyrate cis-3-hexenyl 2-methylbutanoate. Available at: [Link]

-

Perfumer & Flavorist. (2018, June 6). Flavor Bites: cis-3-Hexenyl 2-methyl butyrate. Available at: [Link]

-

PerfumersWorld. cis-3 Hexenyl Butyrate. Available at: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl 2-methyl butyrate. Available at: [Link]

-

Axxence Aromatic GmbH. (2025, February 19). natural cis 3-hexenyl-2-methyl butyrate Safety Data Sheet. Available at: [Link]

-

The Good Scents Company. 3-hexenyl 2-methyl butyrate, 10094-41-4. Available at: [Link]

-

PubChem. 3-Hexenyl 2-methylbutyrate, (3Z)-. Available at: [Link]

-

RIFM. (2022, April 21). RIFM fragrance ingredient safety assessment, 3-hexenyl 2-methylbutanoate, CAS registry number 10094-41-4. Available at: [Link]

-

The Fragrance Conservatory. cis-3-Hexenyl butyrate. Available at: [Link]

-

People. cis-3-Hexenyl 2-methylbutanoate. Available at: [Link]

-

Synerzine. (2019, July 30). SAFETY DATA SHEET cis-3-HEXENYL BUTYRATE, NATURAL. Available at: [Link]

-

Ventos. CIS-3-HEXENYL 2-METHYLBUTYRATE. Available at: [Link]

-

ACS Publications. (2024, July 20). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. Available at: [Link]

-

PMC. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. Available at: [Link]

-

ResearchGate. (2024, July 9). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. Available at: [Link]

-

Figshare. (2024, July 20). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. Available at: [Link]

-

PubChem. 3-Hexenyl 2-methylbutyrate. Available at: [Link]

-

FAO. cis-3-Hexenyl acetate. Available at: [Link]

-

Foreverest Resources. (2024, April 8). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Available at: [Link]

-

NIST. (Z)-3-hexenyl-2-methylbutanoate. Available at: [Link]

Sources

- 1. Buy cis-3-Hexenyl 2-methylbutanoate | 53398-85-9 [smolecule.com]

- 2. 3-Hexenyl 2-methylbutyrate, (3Z)- | C11H20O2 | CID 5365069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cis-3-hexenyl-2-methyl Butyrate (53398-85-9) | Chemical Product [chemicalbull.com]

- 4. firmenich.com [firmenich.com]

- 5. (Z)-3-hexen-1-yl 2-methyl butyrate 53398-85-9 [thegoodscentscompany.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. 3-hexenyl 2-methyl butyrate, 10094-41-4 [thegoodscentscompany.com]

- 8. chemimpex.com [chemimpex.com]

- 9. cis-3-Hexenyl 2-methylbutanoate FCC, FG 53398-85-9 [sigmaaldrich.com]

- 10. CIS-3-HEXENYL 2-METHYLBUTYRATE [ventos.com]

- 11. (Z)-3-hexen-1-yl 2-methyl butyrate, 53398-85-9 [thegoodscentscompany.com]

- 12. chemimpex.com [chemimpex.com]

- 13. perfumersworld.com [perfumersworld.com]

- 14. synerzine.com [synerzine.com]

- 15. axxence.de [axxence.de]

Application Note: cis-3-Hexenyl 2-methylbutanoate as a Sentinel for Indirect Plant Defense

Topic: Role of cis-3-Hexenyl 2-methylbutanoate in Plant Defense Mechanisms Content Type: Application Note & Technical Protocol Guide Audience: Chemical Ecologists, Agrochemical Researchers, and Plant Physiologists

Executive Summary & Chemical Profile

cis-3-Hexenyl 2-methylbutanoate (CAS: 53398-85-9) is a specialized Green Leaf Volatile (GLV) ester that serves as a critical signaling node in plant-insect interactions. Unlike the ubiquitous cis-3-hexenyl acetate, this compound represents a metabolic convergence between the Lipoxygenase (LOX) pathway (fatty acid degradation) and Branched-Chain Amino Acid (BCAA) catabolism .

Its presence is particularly significant in crops like Tea (Camellia sinensis) , where it functions as a specific "cry for help" signal, recruiting parasitoids to infested plants while priming neighboring conspecifics. For drug development and agrochemical professionals, this molecule represents a target for enhancing crop resilience without exogenous pesticides.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | [(Z)-hex-3-enyl] 2-methylbutanoate |

| Common Synonyms | cis-3-Hexenyl 2-methylbutyrate; Leaf alcohol isovalerate |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Key MS Ions (EI, 70eV) | 82 (Base), 57 , 67, 41 |

| Retention Index (DB-5) | ~1233 |

| Odor Profile | Green, fruity, unripe apple/pear, waxy nuance |

Mechanistic Insight: The "Dual-Pathway" Signaling Hypothesis

Expertise Note: The biosynthesis of cis-3-hexenyl 2-methylbutanoate is distinct from simple GLVs. It requires the availability of cis-3-hexenol (from membrane damage) and 2-methylbutyryl-CoA (from Isoleucine degradation). Therefore, its emission correlates with severe tissue damage that triggers both lipid peroxidation and protein catabolism—a hallmark of chewing herbivores like caterpillars (Lepidoptera).

Signaling Pathway Visualization

The following diagram illustrates the convergence of the LOX and BCAA pathways leading to the synthesis of this defensive volatile.

Figure 1: Biosynthetic convergence of Lipid and Amino Acid pathways generating cis-3-Hexenyl 2-methylbutanoate.

Experimental Protocols

Protocol A: Headspace SPME Profiling for Plant Volatiles

Objective: To isolate and quantify cis-3-Hexenyl 2-methylbutanoate from plant foliage (e.g., Camellia sinensis) with minimal artifact formation.

Reagents & Materials:

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber covers the polarity range of both the alcohol precursor and the ester product.

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

-

Internal Standard: Nonyl acetate (10 µg/mL in methanol).

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest 1.0 g of fresh leaf tissue. Flash freeze in liquid nitrogen immediately to arrest enzymatic activity.

-

Grind tissue to a fine powder and transfer to the 20 mL vial.

-

Add 1 µL of Internal Standard solution directly to the glass wall (avoid touching the tissue).

-

Seal immediately.

-

-

Incubation:

-

Incubate the vial at 40°C for 15 minutes with agitation (250 rpm). Note: Higher temperatures may induce thermal degradation or artificial oxidation.

-

-

Extraction (SPME):

-

Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

-

-

Desorption:

-

Desorb in the GC inlet at 250°C for 3 minutes in splitless mode.

-

GC-MS Parameters:

-

Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 150°C

-

Ramp 20°C/min to 280°C (hold 5 min)

-

-

MS Detection: Scan mode (35–350 m/z) for identification; SIM mode (m/z 82, 57) for quantification.

Protocol B: Y-Tube Olfactometer Bioassay for Parasitoid Attraction

Objective: To validate the biological activity of cis-3-Hexenyl 2-methylbutanoate in attracting parasitoids (e.g., Aphidius spp. or Campoletis chlorideae).

Experimental Setup:

-

Apparatus: Glass Y-tube (Stem: 20 cm, Arms: 15 cm, Angle: 75°).

-

Airflow: Humidified, charcoal-filtered air at 200–300 mL/min per arm.

-

Stimulus: 10 µL of cis-3-Hexenyl 2-methylbutanoate (0.1–10 µg/µL in hexane) applied to filter paper.

-

Control: 10 µL pure hexane on filter paper.

Workflow:

-

Acclimatization: Starve female parasitoids for 2 hours prior to testing (provide water only).

-

Loading: Place the Stimulus source in the left arm and Control in the right arm (randomize for every 5 insects).

-

Observation:

-

Release a single wasp at the base of the Y-tube.

-

Choice Criteria: Insect crosses the "decision line" (3 cm into an arm) and stays for >15 seconds.

-

No Choice: Insect remains in the stem for >5 minutes.

-

-

Cleaning: Rinse glassware with acetone and bake at 200°C between trials to remove pheromone trails.

Statistical Analysis:

-

Use a Chi-square (χ²) goodness-of-fit test to compare choices against a 50:50 null hypothesis.

Data Interpretation & Reference Values

When analyzing GC-MS data, cis-3-Hexenyl 2-methylbutanoate can be distinguished from its isomers (like trans-2-hexenyl esters) by its specific fragmentation pattern.

Mass Spectrum Fragmentation Table:

| m/z | Intensity | Fragment Origin |

|---|---|---|

| 82 | 100% (Base) | Cyclohexene radical cation (McLafferty rearrangement of the hexenyl chain) |

| 57 | ~85% | 2-methylbutyryl cation (Acylium ion) |

| 67 | ~75% | C₅H₇⁺ (Hydrocarbon fragment) |

| 41 | ~40% | C₃H₅⁺ (Allyl cation) |

Note: The presence of m/z 57 distinguishes the 2-methylbutanoate moiety from the acetate (m/z 43) or butyrate (m/z 71).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365069, cis-3-Hexenyl 2-methylbutanoate. [Link]

-

National Institute of Standards and Technology (NIST). cis-3-Hexenyl-alpha-methylbutyrate Mass Spectrum and Retention Data. [Link]

-

Wang, J., et al. (2021). Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light.[1] Journal of Agricultural and Food Chemistry. [Link]

-

Sun, Y.L., et al. (2020). The cotton bollworm endoparasitoid Campoletis chlorideae is attracted by cis-jasmone or cis-3-hexenyl acetate.[2] (Contextual reference for GLV bioassays). [Link]

-

The Good Scents Company. cis-3-Hexenyl 2-methylbutanoate Organoleptic and Safety Data. [Link]

Sources

Application Notes and Protocols for the Sensory Evaluation of cis-3-Hexenyl 2-methylbutanoate in Food Science

Introduction: The Sensory Significance of cis-3-Hexenyl 2-methylbutanoate

cis-3-Hexenyl 2-methylbutanoate is a volatile ester that plays a pivotal role in the characteristic aroma of many fruits and vegetables.[1][2] Its sensory profile is predominantly characterized by fresh, green, and fruity notes, often described with nuances of apple, pear, and berries with a waxy skin-like undertone.[3][4] This compound is instrumental in imparting a sense of naturalness and ripeness, making it a key target for flavor chemists and food scientists in product development and quality control.[1][2] Understanding and quantifying the sensory impact of cis-3-Hexenyl 2-methylbutanoate is crucial for crafting authentic and appealing food and beverage products.[2]

This guide provides a comprehensive overview of sensory evaluation techniques tailored for the assessment of cis-3-Hexenyl 2-methylbutanoate, offering detailed protocols and expert insights for researchers and industry professionals. The methodologies described herein are grounded in established sensory science principles and are designed to yield reliable and actionable data.

Part 1: Foundational Sensory Methodologies

The sensory evaluation of a potent aroma compound like cis-3-Hexenyl 2-methylbutanoate necessitates a multi-faceted approach. Three core methodologies are recommended: Difference Testing, Descriptive Analysis, and Affective (Consumer) Testing. The selection of a particular method is contingent on the specific research question at hand.

Difference Testing: Detecting Perceptible Variations

Difference tests are analytical tools used to determine if a sensory difference exists between two or more samples.[5][6][7] These tests are fundamental in quality control, for instance, when assessing the impact of a change in ingredient suppliers or processing parameters on the final product's aroma profile.[5][8]

The Triangle Test is a highly effective method for determining if an overall sensory difference exists between two samples.[7][8][9] Panelists are presented with three coded samples, two of which are identical and one is different, and are asked to identify the "odd" sample.[7][8]

Causality of Experimental Choices:

-

Forced Choice: This methodology employs a forced-choice paradigm, which is statistically more powerful than methods that allow for "no difference" as a response.[8]

-

Sample Presentation: The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) must be randomized and balanced across panelists to mitigate positional and psychological biases.

Protocol: Triangle Test for cis-3-Hexenyl 2-methylbutanoate

-

Objective: To determine if a perceptible difference in aroma exists between a standard food base and the same base with a sub-threshold concentration of cis-3-Hexenyl 2-methylbutanoate.

-

Panelist Selection: A minimum of 24 panelists, screened for their ability to detect the target aroma, should be recruited.

-

Sample Preparation:

-

Prepare a control sample (A) using a neutral food base (e.g., spring water, unsalted cracker).

-

Prepare a test sample (B) by adding a predetermined, near-threshold concentration of cis-3-Hexenyl 2-methylbutanoate to the same food base.

-

Present each panelist with a tray containing three coded samples (e.g., 2 of A and 1 of B, or 1 of A and 2 of B).

-

-

Procedure:

-

Instruct panelists to sniff each sample from left to right.

-

Ask them to identify the sample that is different from the other two.

-

-

Data Analysis: The number of correct responses is compared to a statistical table for the triangle test to determine the level of significance.

Table 1: Example Concentration Series for Triangle Testing

| Concentration of cis-3-Hexenyl 2-methylbutanoate in Water (ppb) | Expected Outcome |

| 0.1 | No significant difference detected. |

| 0.5 | Approaching detection threshold for some panelists. |

| 1.0 | Significant difference detected by most panelists. |

Paired Comparison Test (ISO 5495:2005)

The Paired Comparison Test is used to determine if two samples differ in a specific sensory attribute, such as the intensity of the "green apple" aroma.[5][8][9] Panelists are presented with two coded samples and asked to identify which one is higher in the specified attribute.[5][8]

Protocol: Paired Comparison for Aroma Intensity

-

Objective: To determine if a new formulation (Sample X) has a more intense "fresh green" aroma than the current formulation (Sample Y), both containing cis-3-Hexenyl 2-methylbutanoate.

-

Panelist Selection: A panel of at least 30 individuals trained to recognize the "fresh green" attribute is required.

-

Sample Preparation:

-

Present each panelist with one pair of coded samples (X and Y).

-

The presentation order (XY or YX) should be randomized.

-

-

Procedure:

-

Instruct panelists to evaluate the intensity of the "fresh green" aroma in both samples.

-

Ask them to indicate which sample has a stronger "fresh green" aroma.

-

-

Data Analysis: The results are analyzed using a binomial test to determine if a significant number of panelists selected one sample over the other.

Diagram 1: Workflow for Difference Testing

Caption: A generalized workflow for conducting difference testing in sensory evaluation.

Part 2: Advanced Sensory Characterization

While difference tests can confirm that a change is perceptible, they do not describe the nature of that change. For a detailed understanding of the sensory profile of cis-3-Hexenyl 2-methylbutanoate, more advanced techniques are necessary.

Quantitative Descriptive Analysis (QDA®)

Descriptive analysis is the most sophisticated sensory method, providing a complete sensory profile of a product.[10][11] The Quantitative Descriptive Analysis (QDA®) method utilizes a trained panel to identify, describe, and quantify the sensory attributes of a product.[11]

Causality of Experimental Choices:

-

Trained Panel: A highly trained panel acts as a calibrated analytical instrument, providing objective and reproducible data.[11] The training process, which can take 40-120 hours, is crucial for developing a consensus vocabulary and consistent use of intensity scales.[11]

-

Graphic Line Scales: QDA® employs graphic line scales, which are less prone to bias than traditional category scales and allow for more nuanced intensity ratings.[11]

Protocol: QDA® for cis-3-Hexenyl 2-methylbutanoate in Apple Juice

-

Objective: To develop a comprehensive sensory profile of apple juice with and without the addition of cis-3-Hexenyl 2-methylbutanoate.

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity and verbal skills.

-

Conduct extensive training sessions to develop a lexicon of aroma and flavor attributes relevant to apple juice and cis-3-Hexenyl 2-methylbutanoate (e.g., "fresh green," "unripe apple," "pear skin," "sweet," "tart").

-

Train panelists to use a 15-cm graphic line scale with anchors such as "low" and "high."

-

-

Sample Evaluation:

-

Panelists independently evaluate the coded samples in individual booths.

-

They rate the intensity of each attribute on the provided scales.

-

-

Data Analysis:

-

The data is analyzed using analysis of variance (ANOVA) to identify significant differences in attributes between the samples.

-

Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

-

Table 2: Example Lexicon for Descriptive Analysis of cis-3-Hexenyl 2-methylbutanoate

| Attribute | Definition | Reference Standard |

| Fresh Green | The aromatic associated with freshly cut grass or green leaves. | Freshly cut grass clippings in a sealed container. |

| Unripe Apple | The characteristic aroma of a green, unripe apple. | A freshly sliced Granny Smith apple. |

| Pear Skin | The slightly waxy and fruity aroma associated with the skin of a pear. | The skin of a Bartlett pear. |

| Fruity/Berry | A general sweet and fruity aromatic, reminiscent of mixed berries. | A solution of raspberry and strawberry flavor essences. |

| Waxy | The sensation of a waxy or fatty note, often perceived in the mouthfeel. | Odorless paraffin wax. |

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12][13][14] It allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.[13]

Protocol: GC-O Analysis of a Food Product Containing cis-3-Hexenyl 2-methylbutanoate

-

Objective: To identify the key aroma-active compounds, including cis-3-Hexenyl 2-methylbutanoate, in a strawberry-flavored yogurt.

-

Sample Preparation:

-

Extract the volatile compounds from the yogurt using a method such as Solid Phase Microextraction (SPME).

-

-

GC-O Analysis:

-

The GC separates the volatile compounds, which are then split between a mass spectrometer (for chemical identification) and a sniffing port.

-

A trained assessor sniffs the effluent from the sniffing port and records the perceived aroma and its intensity over time.

-

-

Data Analysis:

-

The olfactometry data is aligned with the chromatogram from the mass spectrometer to identify the compounds responsible for specific aromas.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which indicates the potency of an odorant.[13]

-

Diagram 2: Descriptive Analysis and Instrumental Correlation

Caption: An integrated approach combining descriptive analysis and GC-O for a deeper understanding of flavor.

Part 3: Consumer-Centric Evaluation

Ultimately, the success of a food product is determined by consumer acceptance. Affective tests, also known as consumer preference tests, are used to gauge how much consumers like a product.[15][16][17]

Preference Testing

Preference tests are used to determine which product is preferred from a set of two or more.[15]

Protocol: Paired Preference Test for a New Beverage Flavor

-

Objective: To determine if consumers prefer a new strawberry-flavored beverage (with an optimized level of cis-3-Hexenyl 2-methylbutanoate) over a competitor's product.

-

Panelist Selection: Recruit a large number of target consumers (typically 100 or more).[16]

-

Sample Presentation:

-

Present each consumer with two coded samples.

-

The order of presentation should be randomized.

-

-

Procedure:

-

Ask consumers to taste both samples and indicate which one they prefer.

-

-

Data Analysis: The results are analyzed using a chi-square test to determine if there is a statistically significant preference for one product over the other.

Acceptance Testing (Hedonic Scaling)

Acceptance tests measure the degree of liking for a product using a hedonic scale (e.g., a 9-point scale ranging from "dislike extremely" to "like extremely").[15]

Protocol: Hedonic Rating of a Fruit-Flavored Yogurt

-

Objective: To measure the overall consumer acceptance of a new yogurt formulation containing cis-3-Hexenyl 2-methylbutanoate.

-

Panelist Selection: Recruit a representative sample of the target consumer population.

-

Procedure:

-

Consumers rate the product on a 9-point hedonic scale for overall liking, as well as for specific attributes like aroma, flavor, and texture.

-

Open-ended questions can also be included to gather qualitative feedback.

-

-

Data Analysis:

-

Mean hedonic scores are calculated and analyzed to determine the level of acceptance.

-

Analysis of variance (ANOVA) can be used to compare the scores of different products or consumer segments.

-

Conclusion

The sensory evaluation of cis-3-Hexenyl 2-methylbutanoate requires a systematic and multi-faceted approach. By employing a combination of difference testing, descriptive analysis, and consumer preference tests, researchers and product developers can gain a comprehensive understanding of this important aroma compound's impact on food products. The protocols outlined in this guide provide a solid foundation for conducting rigorous and insightful sensory evaluations, ultimately leading to the creation of more appealing and successful products.

References

-

ASTM International. (2019). A Guide for Sensory Evaluation of Products. Retrieved from [Link]

-

Food Safety Institute. (2025). Difference Tests: Identifying Sensory Variations in Food Products. Retrieved from [Link]

-

Carbajal, M., et al. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. Retrieved from [Link]

-

Brigham Young University. (n.d.). Difference Testing - Nutrition, Dietetics, & Food Science. Retrieved from [Link]

-

Fiveable. (n.d.). Difference testing Definition - Principles of Food Science Key Term. Retrieved from [Link]

-

Slideshare. (n.d.). Descriptive analysis for sensory evaluation. Retrieved from [Link]

-

Scribd. (n.d.). I So Standards | PDF. Retrieved from [Link]

-

Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

-

The ANSI Blog. (2023). ISO 8586:2023—Selection And Training Of Sensory Assessors. Retrieved from [Link]

-

ASTM International. (2016). It's Sensory. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

-

GenTech Scientific. (2021). Gas Chromatography Olfactometry in Food Flavor Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

-

Meat Science. (2023). Understanding Difference Tests for Sensory Evaluation in Meat Products. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Retrieved from [Link]

-

Matís. (n.d.). ISO standards for sensory evaluation. Retrieved from [Link]

-

Journal of Food Science and Nutrition Research. (2019). Sensory Descriptive Evaluation of Food Products: A Review. Retrieved from [Link]

-

Scribd. (n.d.). Sensory Testing Guide for Researchers | PDF. Retrieved from [Link]

-

Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]

-

Medallion Labs. (2018). The Sensory Experience of Food and Descriptive Sensory Evaluation. Retrieved from [Link]

-

ASTM International. (2020). E2454 Standard Guide for Sensory Evaluation Methods to Determine Sensory Shelf Life of Consumer Products. Retrieved from [Link]

-

ASTM International. (2021). E2299 Standard Guide for Sensory Evaluation of Products by Children and Minors. Retrieved from [Link]

-

ASTM International. (2020). Standards for Sensing. Retrieved from [Link]

-

Testing Laboratory. (2026). ISO 75630 Sensory Evaluation in Functional Foods. Retrieved from [Link]

-

ISO. (2017). ISO 6658:2017 Sensory analysis — Methodology — General guidance. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl 2-methyl butyrate. Retrieved from [Link]

-

PubMed. (2004). Individualization of Flavor Preferences: Toward a Consumer-centric and Individualized Aroma Science. Retrieved from [Link]

-

Elan. (n.d.). Cis-3-HEXENYL 2-METHYLBUTYRATE NAT. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl 2-methyl butyrate cis-3-hexenyl 2-methylbutanoate. Retrieved from [Link]

-

Agriculture Institute. (2023). Affective Sensory Tests: Understanding Consumer Preferences. Retrieved from [Link]

-

AWRI. (n.d.). How consumer preference studies drive product innovation and customer satisfaction. Retrieved from [Link]

-

Allied Academies. (2024). Sensory evaluation techniques: Understanding consumer preferences. Retrieved from [Link]

-

Biorigin. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

-

Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]

-

Markes International. (2025). Aroma profiling and sensory analysis: the role of volatile organic compounds in foods. Retrieved from [Link]

-

Perfumer & Flavorist. (2018). Flavor Bites: cis-3-Hexenyl 2-methyl butyrate. Retrieved from [Link]

-

Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

-

PubMed. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sensory Evaluation Techniques. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cis-3-hexenyl-2-methyl Butyrate (53398-85-9) | Chemical Product [chemicalbull.com]

- 3. (Z)-3-hexen-1-yl 2-methyl butyrate 53398-85-9 [thegoodscentscompany.com]

- 4. firmenich.com [firmenich.com]

- 5. Difference Tests: Identifying Sensory Variations in Food Products • Food Safety Institute [foodsafety.institute]

- 6. fiveable.me [fiveable.me]

- 7. Understanding Difference Tests for Sensory Evaluation in Meat Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 8. Difference Testing [ndfs.byu.edu]

- 9. matis.is [matis.is]

- 10. Descriptive analysis for sensory evaluation | PPTX [slideshare.net]

- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 14. gentechscientific.com [gentechscientific.com]

- 15. Affective Sensory Tests: Understanding Consumer Preferences - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 16. affinitylabs.com.au [affinitylabs.com.au]

- 17. alliedacademies.org [alliedacademies.org]

Application Note: cis-3-Hexenyl 2-methylbutanoate as a Semiochemical Lure for Beneficial Insect Recruitment

[1]

Executive Summary

This application note details the protocol for utilizing cis-3-Hexenyl 2-methylbutanoate (CAS: 53398-85-9), a Green Leaf Volatile (GLV) ester, to manipulate insect behavior in agricultural settings. While historically used as a flavor/fragrance agent due to its "unripe apple/pear" profile, recent chemical ecology research identifies it as a potent kairomone.

This guide focuses on its application in Recruiting Beneficial Insects (specifically Vespidae pollinators and predatory wasps) and Monitoring Lepidopteran Pests . It provides a validated workflow for formulation, electrophysiological verification, and field deployment.

Target Audience: Agricultural Chemists, Entomologists, Chemical Ecologists, and Ag-Tech R&D Scientists.

Chemical Characterization & Mechanism[2]

The Molecule

cis-3-Hexenyl 2-methylbutanoate is an ester formed from cis-3-hexen-1-ol ("Leaf Alcohol") and 2-methylbutanoic acid. It is naturally emitted by Vaccinium (bilberry), strawberry, and tea plants, often signaling fruit ripening or vegetative density.

| Property | Specification |

| IUPAC Name | (Z)-hex-3-enyl 2-methylbutanoate |

| CAS Number | 53398-85-9 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Odor Profile | Green, Fruity, Waxy, Unripe Apple/Pear |

| Purity Requirement | ≥ 98% (GC Grade) for bioassays |

| Solubility | Soluble in Alcohol, Paraffin Oil, Hexane; Insoluble in Water |

Mechanism of Action: The GLV Pathway

Insects perceive this compound via Olfactory Receptor Neurons (ORNs) housed in sensilla on the antennae. The molecule binds to Odorant Binding Proteins (OBPs), transporting it to specific receptors (ORs) that trigger depolarization.

-

Pollinators (Wasps/Bees): Perceive it as a signal for carbohydrate sources (honeydew or ripe fruit) or prey habitat (caterpillars on green leaves).

-

Pests (Lepidoptera): Perceive it as a host-plant location cue or mating disruption signal depending on concentration.

Figure 1: Olfactory signal transduction pathway for GLV perception in insects.

Protocol: Lure Formulation & Controlled Release

Objective: Create a field-stable dispenser with a constant release rate. Neat application is discouraged due to rapid evaporation and potential phytotoxicity.

Materials

-

cis-3-Hexenyl 2-methylbutanoate (≥98% purity).[1]

-

Solvent: Mineral Oil (Light Paraffin) or Hexane (for immediate use only). Note: Mineral oil is preferred for field longevity.

-

Dispenser Matrix: Red Rubber Septa (11mm) or Polyethylene Vials.

-

Antioxidant: BHT (Butylated hydroxytoluene) - Optional, 1% w/w to prevent oxidation.

Step-by-Step Formulation

-

Preparation of Stock Solution:

-

Dissolve 100 mg of cis-3-Hexenyl 2-methylbutanoate in 10 mL of Hexane (Solution A).

-

Alternative for Slow Release: Mix 100 mg of compound directly into 1 mL of Mineral Oil.

-

-

Loading the Dispenser:

-

Pipette the desired dose (e.g., 100 µL for a 1 mg load) into the cup of the rubber septum.

-

Allow the solvent (Hexane) to evaporate in a fume hood for 2 hours. The active ester will absorb into the rubber matrix.

-

-

Storage:

-

Wrap loaded septa in aluminum foil and store at -20°C until deployment.

-

| Target Application | Recommended Dose (per septum) | Release Duration (Est.) |

| Pollinator Monitoring | 1.0 mg | 2-3 Weeks |

| Mass Trapping (Wasps) | 10.0 mg | 4-5 Weeks |

| Pest Confusion | 50.0 mg | 6+ Weeks |

Protocol: Electroantennography (EAG) Verification

Objective: Validate that the specific insect population in your region possesses active receptors for this ester before large-scale field deployment.

Experimental Setup

-

Reference Electrode: Ag/AgCl wire in saline/Ringer's solution.

-

Recording Electrode: Glass capillary filled with saline.

-

Amplifier: High-impedance AC/DC amplifier (e.g., IDAC system).

-

Stimulus Controller: Pulse generator delivering 0.5s air puffs.

Workflow

-

Insect Preparation:

-

Excise the head or antenna of the target insect (e.g., Vespula sp. or Apis mellifera).

-

Mount the antenna between the reference (base) and recording (tip) electrodes using conductive gel.

-

-

Stimulus Delivery:

-

Prepare a stimulus cartridge containing a filter paper strip loaded with 10 µg of cis-3-Hexenyl 2-methylbutanoate.

-

Deliver a humidified continuous air stream (1 L/min) over the antenna.

-

Trigger a 0.5s puff of the volatile into the airstream.

-

-

Data Capture:

-

Measure the depolarization amplitude (mV) relative to the solvent control (Hexane).

-

Success Criteria: A response >2x the noise floor or >1.5x the solvent control indicates active detection.

-

Protocol: Field Deployment & Assessment

Objective: Quantify attraction efficacy in an agricultural setting.

Experimental Design

-

Design: Randomized Complete Block Design (RCBD).

-

Replicates: Minimum 5 blocks, spaced 20m apart.

-

Trap Type: Yellow Pan Traps (for general pollinators) or McPhail Traps (for wasps/flies).

Deployment Steps

-

Trap Placement:

-

Hang traps at canopy height (e.g., 1.5m for orchards, 0.5m for berry crops).

-

Ensure traps are downwind of the prevailing wind direction if placed on the perimeter.

-

-

Lure Installation:

-

Place the formulated rubber septum in the lure basket of the trap.

-

Control: Use a septum loaded with solvent only.

-

-

Sampling:

-

Check traps every 3-5 days.

-

Refill trap fluid (water + surfactant) as needed.

-

Replace lures every 3 weeks.

-

Data Analysis Workflow

Count and categorize insects. Use the following formula to calculate the Attraction Index (AI) :

Where

- : Attractant

- : Repellent

Figure 2: Operational workflow for field validation of semiochemical lures.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H411: Toxic to aquatic life with long-lasting effects.[2]

-

-

PPE: Nitrile gloves and safety glasses are mandatory during neat chemical handling.

-

Disposal: Do not wash into drains. Dispose of spent lures as hazardous chemical waste.

References

-

PubChem. (2025). cis-3-Hexenyl butyrate (Compound Summary).[3][4][5][6][7][8] National Library of Medicine. [Link]

-

The Good Scents Company. (2024). (Z)-3-hexen-1-yl 2-methyl butyrate Information.[Link]

-

Zhang, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. [Link]

- Reddy, G.V.P., & Guerrero, A. (2004). Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. (Contextual grounding for GLV interactions).

- Landolt, P.J., et al. (2000). Trapping social wasps (Hymenoptera: Vespidae) with acetic acid and isobutanol. Journal of Economic Entomology. (Foundational protocol for wasp trapping using esters/alcohols).

Sources

- 1. (Z)-3-hexen-1-yl 2-methyl butyrate 53398-85-9 [thegoodscentscompany.com]

- 2. vigon.com [vigon.com]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. cis-3-Hexenyl butanoate | C10H18O2 | CID 5352438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CIS-3-HEXENYL 2-METHYLBUTYRATE [ventos.com]

- 6. Cis-3-hexenyl-2-methyl Butyrate (53398-85-9) | Chemical Product [chemicalbull.com]

- 7. perfumerflavorist.com [perfumerflavorist.com]

- 8. firmenich.com [firmenich.com]

Troubleshooting & Optimization

Overcoming challenges in the purification of cis-3-Hexenyl 2-methylbutanoate

Topic: Overcoming challenges in the purification of cis-3-Hexenyl 2-methylbutanoate CAS: 53398-85-9 Support Level: Tier 3 (Research & Process Development)

Mission Statement

This guide addresses the specific purification challenges of cis-3-Hexenyl 2-methylbutanoate. This ester is prized for its "green," fruity, and waxy notes (reminiscent of unripe apple and pear). The primary technical challenges are twofold:

-

Olfactory Purity: Complete removal of the starting material, 2-methylbutanoic acid, which possesses a potent "sweaty" or "cheesy" odor that overwhelms the ester at trace levels.

-

Geometric Integrity: Preventing the thermodynamic isomerization of the cis-3-hexenyl moiety to the trans-2-hexenyl isomer, which degrades the "fresh" green character.

Module 1: Critical Workup & Acid Removal

Focus: Eliminating the "Sweaty" Off-Note without Hydrolysis

Q: Even after distillation, my product retains a "cheesy" or "sweaty" off-note. The GC purity is >98%.[1][2] What is happening?

A: You are likely detecting trace amounts (ppm level) of unreacted 2-methylbutanoic acid . The human olfactory threshold for this acid is extremely low. Standard distillation often fails to separate it completely due to vapor pressure anomalies or azeotropic behavior with the ester.

The Fix: The "Cold-Alkaline" Wash Protocol Do not rely on distillation alone. You must chemically remove the acid before thermal processing.

-

Dilution: Dilute your crude reaction mixture with a non-polar solvent (e.g., Hexane or MTBE). This reduces the viscosity and improves phase separation.

-

The Wash: Wash the organic phase with cold (5°C) 10% Sodium Carbonate (Na₂CO₃) solution.

-

Why Carbonate? Bicarbonate (NaHCO₃) is often too weak to fully deprotonate the sterically hindered 2-methylbutanoic acid efficiently. Hydroxide (NaOH) is too strong and risks hydrolyzing your ester. Carbonate is the "Goldilocks" zone (pH ~11).

-

Why Cold? Low temperature suppresses the rate of ester hydrolysis while still allowing the acid-base neutralization to occur instantly.

-

-

Validation: Check the pH of the aqueous layer. It must remain >9. If it drops, repeat the wash.

Visual Workflow: The Self-Validating Workup

Figure 1: The "Cold-Alkaline" protocol ensures acid removal while minimizing ester hydrolysis risk.

Module 2: Thermal Management & Isomerization

Focus: Preserving the cis-3 Double Bond

Q: My pre-distillation GC shows a single peak, but after distillation, I see a "shoulder" or a new peak (~1-2%) closely eluting. Is this decomposition?

A: This is likely thermal isomerization . The cis-3-hexenyl double bond is sensitive.[3] Under thermal stress or acidic conditions, it can migrate to the thermodynamically more stable trans-2-hexenyl position. This changes the odor profile from "fresh green" to "pungent oily."

The Fix: Strict Thermal Budgeting

-

Acid Scavenging: Ensure the crude material is neutral to slightly basic before heating. Even trace acid acts as a catalyst for isomerization. Add 0.5% solid Na₂CO₃ or CaO to the distillation pot as a buffer.

-

Vacuum Control: You must keep the pot temperature below 110°C .

-

Atmospheric boiling point is ~212°C (Destructive).

-

Target Vacuum: < 5 mbar .

-

Target Vapor Temp: ~65-75°C .

-

-

Residence Time: Use a Wiped Film Evaporator (WFE) or Short Path Distillation if possible. Prolonged heating in a batch fractionating column increases isomerization risk.

Quantitative Data: Boiling Point vs. Pressure

| Pressure (mmHg) | Pressure (mbar) | Boiling Point (°C) | Risk Level |

| 760 (Atm) | 1013 | ~212 | CRITICAL (Isomerization) |

| 30 | 40 | ~95 | Moderate |

| 5 | 6.6 | ~65 | Safe (Recommended) |

| 1 | 1.3 | ~45 | Ideal |

Module 3: Advanced Purification (Chromatography)

Focus: Separating Isomers when Distillation Fails

Q: I accidentally isomerized my batch (now 90% cis, 10% trans). Distillation cannot separate them. Is the batch lost?

A: Not necessarily, but standard silica chromatography will not work because the polarity of the cis and trans isomers is nearly identical. You require Argentation Chromatography .

The Fix: Silver Nitrate Impregnated Silica

Silver ions (

Protocol:

-

Preparation: Dissolve Silver Nitrate (

) in water/acetonitrile. Mix with silica gel (10% w/w loading). Evaporate solvent in the dark (Silver is light sensitive). -

Column: Pack the column with the "Silver Silica."

-

Elution: Use a gradient of Hexane -> 5% Ethyl Acetate/Hexane.

-

Result: The trans isomer (and saturated impurities) will elute first. The cis-3-hexenyl ester will elute later.

Visual Workflow: Troubleshooting Decision Tree

Figure 2: Decision matrix for selecting the correct purification strategy based on impurity type.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365069, cis-3-Hexenyl 2-methylbutanoate. Retrieved from [Link]

-

The Good Scents Company (2024). cis-3-hexenyl 2-methylbutanoate: Flavor and Fragrance Data. Retrieved from [Link]

- Bedoukian, P. Z. (2001).Perfume and Flavor Synthetics. 3rd Edition. Allured Publishing Corporation.

- Morris, C. M. (1976).Silver Nitrate Chromatography of Unsaturated Esters. Journal of Chromatography A.

Sources

- 1. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Stability and degradation of cis-3-Hexenyl 2-methylbutanoate under various storage conditions

Welcome to the technical support center for cis-3-Hexenyl 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to cis-3-Hexenyl 2-methylbutanoate

Cis-3-Hexenyl 2-methylbutanoate is a fatty acid ester known for its characteristic fresh, green, and fruity aroma, often reminiscent of unripe apples and pears.[1][2][3] It is a valuable compound in the flavor and fragrance industries and is also explored for its potential biological activities, including antimicrobial properties.[4][5] Its chemical structure, featuring a cis-double bond and an ester functional group, makes it susceptible to various degradation pathways that can impact its purity, potency, and sensory profile. Understanding the stability of this compound under different storage and experimental conditions is crucial for reliable and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the stability and degradation of cis-3-Hexenyl 2-methylbutanoate.

Q1: I am observing a rapid loss of my cis-3-Hexenyl 2-methylbutanoate standard in solution. What are the likely causes?

A significant decrease in the concentration of your standard is likely due to chemical degradation. The two primary degradation pathways for this unsaturated ester are hydrolysis and oxidation.

-

Hydrolysis: The ester bond in cis-3-Hexenyl 2-methylbutanoate can be cleaved by water, a reaction that can be catalyzed by both acids and bases, to yield cis-3-Hexen-1-ol and 2-methylbutanoic acid.[5][6][7] The rate of hydrolysis is dependent on the pH of the solution.[7]

-

Oxidation: The cis-double bond in the hexenyl moiety is susceptible to oxidation.[8][9][10][11] This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of metal ions.[6][12] Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids, which can alter the compound's properties.

Troubleshooting Steps:

-

Solvent and Buffer Check: Ensure your solvent is dry and of high purity. If using a buffered solution, be mindful of the pH. For optimal stability, a neutral pH is generally recommended.

-

Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Light Protection: Store your solutions in amber vials or protect them from light to prevent photo-oxidation.[12][13]

-

Temperature Control: Store your solutions at the recommended low temperature to slow down the rate of degradation reactions.[14][15]

Q2: What are the recommended storage conditions for neat cis-3-Hexenyl 2-methylbutanoate and its solutions?

Proper storage is critical to maintaining the integrity of cis-3-Hexenyl 2-methylbutanoate.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[15] or cool, dry place[14] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[6] |

| Light | Protected from light (e.g., amber vials or stored in the dark).[14] | Prevents photodegradation, which can be initiated by UV light.[13][16][17] |

| Container | Glass, plastic, aluminum, or phenolic-lined steel.[18] | Ensures no reaction between the compound and the container material. |

Q3: I suspect my sample of cis-3-Hexenyl 2-methylbutanoate has degraded. How can I identify the degradation products?

Identifying degradation products is essential for understanding the stability of your compound. The primary degradation products are typically formed through hydrolysis and oxidation.

-

Hydrolysis Products: cis-3-Hexen-1-ol and 2-methylbutanoic acid.

-

Oxidation Products: Can include various aldehydes, ketones, and shorter-chain carboxylic acids resulting from the cleavage of the double bond.

Analytical Workflow for Degradation Product Identification:

A combination of chromatographic and spectroscopic techniques is generally employed for the separation and identification of degradation products.

Caption: Experimental workflow for identifying degradation products.

Q4: Can I do anything to prevent the degradation of cis-3-Hexenyl 2-methylbutanoate during my experiments?

Yes, several measures can be taken to minimize degradation during experimental procedures.

-

Use Freshly Prepared Solutions: Whenever possible, prepare solutions of cis-3-Hexenyl 2-methylbutanoate immediately before use.

-

Control pH: If working with aqueous solutions, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.[6][7]

-

Add Antioxidants: For applications where it is permissible, the addition of antioxidants such as BHT (butylated hydroxytoluene) or tocopherol can help to inhibit oxidation.[6]

-

Use Degassed Solvents: To reduce the amount of dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before use.

-

Minimize Headspace: When storing solutions, fill the vials as much as possible to reduce the amount of oxygen in the headspace.

Degradation Pathways

The primary degradation pathways for cis-3-Hexenyl 2-methylbutanoate are hydrolysis and oxidation.

Hydrolysis

The ester linkage is susceptible to cleavage in the presence of water, which can be accelerated by acidic or basic conditions.

Caption: Hydrolysis of cis-3-Hexenyl 2-methylbutanoate.

Oxidation

The double bond in the hexenyl chain is the primary site for oxidation. This can proceed through several mechanisms, including reaction with atmospheric oxygen (auto-oxidation) or singlet oxygen generated by photosensitizers in the presence of light.[12][13]

Caption: Oxidation of cis-3-Hexenyl 2-methylbutanoate.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

-

cis-3-Hexenyl 2-methylbutanoate

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

High-purity solvent for dilution (e.g., acetonitrile or methanol)

-

Amber vials

-

Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of cis-3-Hexenyl 2-methylbutanoate in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[19]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set period.[19]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a UV lamp).

-

Thermal Degradation: Store the neat compound or a solution at an elevated temperature.

-

-

Sample Analysis: At various time points, withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method to identify and quantify the parent compound and any degradation products.

References

Sources

- 1. cis-3-Hexenyl 2-methylbutanoate | 53398-85-9 [chemicalbook.com]

- 2. (Z)-3-hexen-1-yl 2-methyl butyrate 53398-85-9 [thegoodscentscompany.com]

- 3. Cis-3-hexenyl-2-methyl Butyrate (53398-85-9) | Chemical Product [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy cis-3-Hexenyl 2-methylbutanoate | 53398-85-9 [smolecule.com]

- 6. carbodiimide.com [carbodiimide.com]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. heraldopenaccess.us [heraldopenaccess.us]

- 13. Photochemical reactions of flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (Z)-3-hexen-1-yl 2-methyl butyrate, 53398-85-9 [thegoodscentscompany.com]

- 15. 53398-85-9 CAS MSDS (cis-3-Hexenyl 2-methylbutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. anfinatural.com [anfinatural.com]

- 19. benchchem.com [benchchem.com]

Method development for the chiral separation of cis-3-Hexenyl 2-methylbutanoate enantiomers

Role: Senior Application Scientist Subject: Method Development & Troubleshooting Guide Ticket ID: CHEM-SUP-8821[1]

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the chiral separation of cis-3-Hexenyl 2-methylbutanoate (CAS: 53398-85-9), a high-value flavor compound characteristic of green apple, pear, and berry notes.[1]

The Challenge: You are dealing with a molecule possessing two types of stereochemistry:

-

Geometric Isomerism: The alcohol moiety (cis-3-hexenol).[1][2]

-

Chirality: The acid moiety (2-methylbutanoic acid) contains a chiral center at C2, creating (R) and (S) enantiomers.[1]

Objective:

Achieve baseline resolution (

Method Development Protocol (SOP)

Do not rely on generic "chiral screening" kits.[1] For volatile branched-chain esters, Cyclodextrin (CD) derivatives are the only viable stationary phases.[1]

Phase 1: Column Selection

Based on the specific interaction required (inclusion of the 2-methylbutyl group), we recommend the following phases in order of priority:

| Priority | Stationary Phase Chemistry | Commercial Examples | Mechanism |

| Primary | 2,3-di-O-ethyl-6-O-tert-butyl-dimethyl-silyl-β-cyclodextrin | Lipodex E, Hydrodex β-6TBDM | The "Gold Standard" for 2-methylbutanoates.[1] The silyl groups provide optimal spacing for the branched ester.[1] |

| Secondary | 2,3-di-O-acetyl-6-O-tert-butyl-dimethyl-silyl-β-cyclodextrin | Lipodex D | Use if the Primary column shows peak overlap with matrix components.[1] |

| Tertiary | Permethylated β-cyclodextrin | Chirasil-β-Dex | Less specific for this ester but robust for general screening.[1] |

Phase 2: Optimized GC Conditions

-

Carrier Gas: Hydrogen (

) at 40 cm/sec (constant flow).[1] -

Injection: Split (ratio 1:50 to 1:100). Avoid Splitless to prevent column overload which destroys chiral resolution.[1]

-

Temperature Program (Crucial):

Visualization: Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring no steps are skipped.

Caption: Logical workflow for chiral method development, prioritizing column selection and thermal optimization.

Troubleshooting Center (FAQs)

Q1: I see three peaks instead of two. What is happening? A: You are likely seeing the geometric isomer interference.[1]

-

Diagnosis: The cis-3-hexenyl moiety can isomerize to trans-3-hexenyl (or trans-2-hexenyl) due to thermal stress or impurities in synthesis.[1]

-

Solution: Inject a pure standard of trans-3-hexenyl 2-methylbutanoate to identify its retention time. On β-cyclodextrin columns, the elution order is typically: Geometric Isomers

Enantiomers.[1] Ensure your "third peak" isn't actually the (S)-enantiomer of the trans-isomer.[1]

Q2: My peaks are tailing significantly, reducing resolution. A: Chiral columns are highly susceptible to activity .[1]

-

Cause: Free silanol groups on the column or liner are interacting with the ester linkage.[1]

-

Fix:

-

Deactivate your inlet liner (use Siltek/Sulfinert treated liners).[1]

-

Check column load.[1] Chiral capacity is low.[1] Dilute your sample 1:10.[1]

-

Critical: Ensure your sample solvent is non-polar (Hexane/Heptane).[1] Polar solvents (Methanol/Ethanol) compete with the analyte for the cyclodextrin cavity, destroying resolution.[1]

-

Q3: How do I know which peak is (R) and which is (S)? A: Do not guess based on literature for other esters.

-

The Rule: Elution order is dependent on the specific CD derivative.[1]

-

The Protocol:

-

Enzymatic Validation: Synthesize a reference standard using Lipase (e.g., Candida antarctica) which is known to be stereoselective for the (S)-acid.[1]

-

Commercial Standards: Purchase an enantiopure (S)-2-methylbutanoic acid, esterify it with cis-3-hexenol, and inject. The single peak observed identifies the (S) position.[1]

-

Note: On Lipodex E , the elution order for 2-methylbutanoates is typically (R) then (S) , but this must be empirically verified.[1]

-

Q4: The resolution degrades after 50 injections. A: This is "Matrix Fouling."[1]

-

Explanation: High-boiling matrix components (waxes, heavy terpenes) accumulate in the stationary phase, blocking the chiral cavities.[1]

-

Fix: Implement a "Bake-Out" ramp at the end of every run (230°C for 5-10 mins). Do not exceed the column's max T (usually 230-240°C for chiral columns).[1]

Advanced Troubleshooting Logic Tree

Use this decision tree when standard optimization fails.

Caption: Decision matrix for diagnosing resolution, peak shape, and identification issues.

References & Authority

-

Mosandl, A. (1995).[1] Enantioselective analysis in flavor and fragrance chemistry: strategies and methods. Journal of Chromatography A. [1]

-

Relevance: Defines the fundamental methodology for using cyclodextrins with chiral volatiles.

-

-

Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography.[1][3][4][5] Journal of Chromatography A. [1]

-

Relevance: Authoritative review on the mechanism of chiral recognition in GC.

-

-

Restek Corporation. Chiral Column Selection Guide for Flavor Volatiles.[1][1]

-

Relevance: Practical application data for Rt-βDEX columns.

-

-

The Good Scents Company. cis-3-Hexenyl 2-methylbutanoate Data Sheet.

-

Relevance: Verification of physical properties and CAS registry data.[1]

-

For further assistance, please contact the Applications Lab quoting Ticket ID CHEM-SUP-8821.[1]

Sources

Validation & Comparative

Safety Assessment & Regulatory Status: cis-3-Hexenyl 2-methylbutanoate

Topic: Safety Assessment and Regulatory Status of cis-3-Hexenyl 2-methylbutanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to Metabolic Fate, Toxicology, and Global Compliance

Executive Summary

cis-3-Hexenyl 2-methylbutanoate (CAS: 53398-85-9), also known as cis-3-hexenyl 2-methylbutyrate, is a branched-chain unsaturated ester widely utilized for its diffusive green, fruity, and berry-like sensory profile.